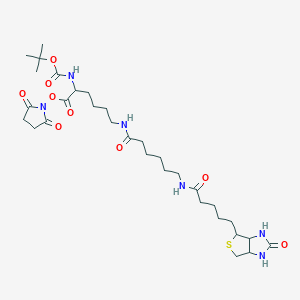

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is a specialized compound used primarily in proteomics research. It is a derivative of lysine, modified with biotin and a caproylamido linker, and further functionalized with an N-Hydroxysuccinimide (NHS) ester group. This compound is known for its ability to facilitate the biotinylation of proteins and peptides, making it a valuable tool in various biochemical and molecular biology applications .

Métodos De Preparación

The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves several steps:

Protection of Lysine: The lysine molecule is first protected with a t-Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions at the amino group.

Biotinylation: The protected lysine is then reacted with biotin, which is linked via a caproylamido spacer. This step ensures that the biotin moiety is attached to the lysine.

Activation with NHS: The biotinylated lysine is then activated with N-Hydroxysuccinimide to form the NHS ester.

Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines in proteins and peptides, forming stable amide bonds. This reaction is commonly carried out in aqueous buffers at neutral to slightly basic pH.

Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid, which is a less reactive form.

Aplicaciones Científicas De Investigación

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:

Protein Biotinylation: It is extensively used to biotinylate proteins and peptides, enabling their detection, purification, and immobilization using streptavidin-based systems.

Affinity Purification: Biotinylated molecules can be purified using streptavidin-coated beads or columns, facilitating the isolation of specific proteins or complexes from complex mixtures.

Immunoassays: The compound is used in various immunoassays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting, to detect biotinylated targets.

Mecanismo De Acción

The primary mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves the formation of stable amide bonds between the NHS ester group and primary amines in target proteins or peptides. This covalent attachment ensures that the biotin moiety is securely linked to the target molecule. The biotinylated molecules can then interact with streptavidin or avidin, which have a high affinity for biotin, enabling various downstream applications such as detection, purification, and immobilization .

Comparación Con Compuestos Similares

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is unique due to its specific structure and functional groups. Similar compounds include:

NHS-Biotin: A simpler biotinylation reagent that lacks the lysine and caproylamido linker, making it less specific for certain applications.

Sulfo-NHS-Biotin: A water-soluble version of NHS-Biotin, which is useful for biotinylation in aqueous environments.

Biotin-PEG-NHS: A biotinylation reagent with a polyethylene glycol (PEG) spacer, providing increased solubility and reduced steric hindrance compared to this compound.

Propiedades

Fórmula molecular |

C31H50N6O9S |

|---|---|

Peso molecular |

682.8 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate |

InChI |

InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43) |

Clave InChI |

FIYZGAUPFFOJCA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)

![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)

![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)

![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)

![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)